molecular formula C17H16Br3N3O B11561706 N'-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

N'-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

Cat. No.: B11561706
M. Wt: 518.0 g/mol
InChI Key: FIDPLPVMFZUNOR-PXLXIMEGSA-N
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Description

N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound with a molecular formula of C16H14Br3N3O This compound is characterized by the presence of a phenylpropylidene group and a tribromophenylamino group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between 2,4,5-tribromoaniline and phenylpropylideneacetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce cell death in certain types of cancer cells. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by generating reactive oxygen species (ROS) that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to the presence of the tribromophenyl group, which imparts distinct chemical reactivity and biological activity. The combination of the phenylpropylidene and tribromophenyl groups enhances its potential as a versatile reagent in organic synthesis and as a candidate for drug development .

Properties

Molecular Formula

C17H16Br3N3O

Molecular Weight

518.0 g/mol

IUPAC Name

N-[(E)-1-phenylpropylideneamino]-2-(2,4,5-tribromoanilino)acetamide

InChI

InChI=1S/C17H16Br3N3O/c1-2-15(11-6-4-3-5-7-11)22-23-17(24)10-21-16-9-13(19)12(18)8-14(16)20/h3-9,21H,2,10H2,1H3,(H,23,24)/b22-15+

InChI Key

FIDPLPVMFZUNOR-PXLXIMEGSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CNC1=CC(=C(C=C1Br)Br)Br)/C2=CC=CC=C2

Canonical SMILES

CCC(=NNC(=O)CNC1=CC(=C(C=C1Br)Br)Br)C2=CC=CC=C2

Origin of Product

United States

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